2-(2-Furylmethoxy)-5-methylaniline
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Overview
Description
“2-(2-Furylmethoxy)-5-methylaniline” is a compound that contains a furyl group (a furan ring), a methoxy group (an oxygen atom bonded to a methyl group), and an aniline group (an amino group bonded to a phenyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable furan derivative with a compound containing an aniline group. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, methoxy group, and aniline group would all contribute to its overall structure.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring could participate in electrophilic aromatic substitution reactions, while the aniline group could act as a nucleophile in reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar methoxy and aniline groups, while its reactivity would be influenced by the furan ring.Scientific Research Applications
Material Science Applications
Epoxy Resin Modification : The inclusion of a furan ring in epoxy resins, similar in structure to 2-(2-Furylmethoxy)-5-methylaniline, enhanced the thermomechanical properties of the resulting cross-linked epoxy networks. The furan-based epoxy exhibited a higher glassy Young's modulus, attributed to reduced mobility of polymer chains due to increased packing efficiency (Li et al., 2016).
Polyamide Synthesis : The furan moiety in 2-(2-Furylmethoxy)-5-methylaniline was employed in the synthesis and characterization of furanic-aromatic polyamides. This study explored the effects of various factors on interfacial polycondensation and investigated the properties of the resulting polyamides, revealing insights into structure, thermal stability, and other critical parameters (Abid et al., 2004).
Safety And Hazards
As with any chemical compound, handling “2-(2-Furylmethoxy)-5-methylaniline” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.
Future Directions
Future research on this compound could involve exploring its reactivity in more detail, investigating its potential uses, and developing safer and more efficient methods for its synthesis.
properties
IUPAC Name |
2-(furan-2-ylmethoxy)-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISSTFLQWATCQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274471 |
Source
|
Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furylmethoxy)-5-methylaniline | |
CAS RN |
946715-63-5 |
Source
|
Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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